REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[C:9]1[C:20](=[O:21])[N:19]([CH3:22])[C:12]2[N:13]=[C:14](SC)[N:15]=[CH:16][C:11]=2[CH:10]=1.[CH2:23]([N:25]([CH2:36][CH3:37])[CH2:26][CH2:27][O:28][C:29]1[CH:35]=[CH:34][C:32]([NH2:33])=[CH:31][CH:30]=1)[CH3:24].COCCOCCOC>O>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[C:9]1[C:20](=[O:21])[N:19]([CH3:22])[C:12]2[N:13]=[C:14]([NH:33][C:32]3[CH:31]=[CH:30][C:29]([O:28][CH2:27][CH2:26][N:25]([CH2:36][CH3:37])[CH2:23][CH3:24])=[CH:35][CH:34]=3)[N:15]=[CH:16][C:11]=2[CH:10]=1
|
Name
|
|
Quantity
|
0.155 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC=C1)Cl)C1=CC2=C(N=C(N=C2)SC)N(C1=O)C
|
Name
|
|
Quantity
|
0.167 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CCOC1=CC=C(N)C=C1)CC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
COCCOCCOC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
150 °C
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Type
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CUSTOM
|
Details
|
with stirring in a 150° C. oil bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
DISSOLUTION
|
Details
|
All solid gradually dissolved over a period of 10 minutes
|
Duration
|
10 min
|
Type
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TEMPERATURE
|
Details
|
The solution was heated another 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to 100° C
|
Type
|
CUSTOM
|
Details
|
The crystals that separated on inducement
|
Type
|
FILTRATION
|
Details
|
were filtered
|
Type
|
WASH
|
Details
|
washed with 0.5 mL of ether and 2 mL of water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
WASH
|
Details
|
eluting with chloroform
|
Type
|
CUSTOM
|
Details
|
ethyl acetate and finally 10% methanol/chloroform to obtain fraction with pure product
|
Type
|
CUSTOM
|
Details
|
The eluent was evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The remaining amorphous solid was dissolved in 1 mL of warm ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The crystals that separated on inducement
|
Type
|
FILTRATION
|
Details
|
were filtered
|
Type
|
WASH
|
Details
|
washed sparingly with ethyl acetate and ether
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C(=CC=C1)Cl)C1=CC2=C(N=C(N=C2)NC2=CC=C(C=C2)OCCN(CC)CC)N(C1=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |